molecular formula C10H14N2 B1428143 N1-cyclobutylbenzene-1,2-diamine CAS No. 1190630-91-1

N1-cyclobutylbenzene-1,2-diamine

Cat. No. B1428143
M. Wt: 162.23 g/mol
InChI Key: JNCPBZZSGYTMKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cyclobutane diamines are considered as promising sterically constrained diamine building blocks for drug discovery .


Molecular Structure Analysis

The molecular structure of “N1-cyclobutylbenzene-1,2-diamine” is represented by the InChI code 1S/C10H14N2/c11-9-6-1-2-7-10 (9)12-8-4-3-5-8/h1-2,6-8,12H,3-5,11H2 . The molecular weight is 162.23 .


Chemical Reactions Analysis

The reaction of 2-bromoenal with aryl 1,2-diamine enabled by a chiral NHC starts with NHC addition to 2-bromoenal . The intermediate arylamides are identified, and their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .


Physical And Chemical Properties Analysis

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Anti-Inflammatory Potential

N1-benzyl-4-methylbenzene-1,2-diamine, a compound structurally similar to N1-cyclobutylbenzene-1,2-diamine, has been shown to have anti-inflammatory effects. In a study by Shin et al. (2005), this compound was found to inhibit nitric oxide production in macrophages and down-regulate inducible nitric oxide synthase (iNOS) expression at the transcription level. This activity is significant for exploring therapeutic potential in nitric oxide-associated inflammatory diseases (Shin et al., 2005).

Synthesis and Characterization of Complexes

In the field of coordination chemistry, various diamine compounds including those similar to N1-cyclobutylbenzene-1,2-diamine have been synthesized and used to create metal complexes. For example, Keypour et al. (2008) synthesized polyamine ligands and their cyclocondensation with benzaldehyde in the presence of cadmium(II) ions resulted in cadmium(II) macrocyclic Schiff-base complexes. Such research explores the potential applications of these complexes in various chemical processes (Keypour et al., 2008).

Microwave-Assisted Synthesis

In a study by Aidouni et al. (2008), N,N'-dialkyl ethane-1,2-diamines underwent cyclization under microwave irradiation to yield imidazolinium or tetrahydropyrimidinium salts. This process showcases the utility of diamines in the synthesis of heterocyclic compounds, which are valuable in various chemical industries (Aidouni et al., 2008).

Metal-Catalyzed Diamination Reactions

Cardona and Goti (2009) discussed the significance of 1,2-diamine motifs in natural products and pharmaceutical agents. They reviewed advances in metal-catalyzed diamination reactions, an area where compounds like N1-cyclobutylbenzene-1,2-diamine could potentially play a role. Such reactions are pivotal in synthesizing biologically active molecules and pharmaceuticals (Cardona & Goti, 2009).

High-Pressure Reactions

Ibata et al. (1995) investigated the reaction of tetrachloronitrobenzene with various diamines under high pressure. This study demonstrates the reactivity of diamines under unique conditions, leading to the formation of various products, which is essential for understanding the chemical behavior of these compounds (Ibata et al., 1995).

Safety And Hazards

“N1-cyclobutylbenzene-1,2-diamine” is harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

Imidazole and benzimidazole rings are the most important nitrogen-containing heterocycles, which are widely explored and utilized by the pharmaceutical industry for drug discovery . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

properties

IUPAC Name

2-N-cyclobutylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,12H,3-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCPBZZSGYTMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclobutylbenzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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